Egfr-IN-48

Description

Egfr-IN-48 (Catalog No. HY-143445) is a potent and orally active epidermal growth factor receptor (EGFR) inhibitor with demonstrated selectivity across EGFR variants. It exhibits inhibitory activity against EGFR mutants, including EGFR<sup>d19/TM/CS</sup> (IC50 = 0.193 nM), EGFR<sup>LR/TM/CS</sup> (IC50 = 0.251 nM), and wild-type EGFR<sup>WT</sup> (IC50 = 10.4 nM) . This compound has a purity of >98% and is available in 1 mg and 5 mg quantities for preclinical research.

Key physicochemical properties of This compound include:

- Molecular Weight: Not explicitly provided in the evidence, but inferred from related compounds (e.g., 253.47–235.27 g/mol for structurally similar inhibitors) .

- LogP: Predicted values vary between 1.89 (iLOGP) and 3.46 (XLOGP3), indicating moderate lipophilicity .

- Solubility: 0.0209 mg/mL (0.0000823 mol/L), classified as moderately soluble .

Propriétés

Formule moléculaire |

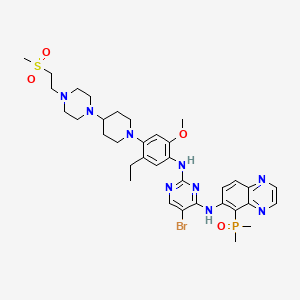

C35H47BrN9O4PS |

|---|---|

Poids moléculaire |

800.8 g/mol |

Nom IUPAC |

5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[5-ethyl-2-methoxy-4-[4-[4-(2-methylsulfonylethyl)piperazin-1-yl]piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C35H47BrN9O4PS/c1-6-24-21-29(31(49-2)22-30(24)45-13-9-25(10-14-45)44-17-15-43(16-18-44)19-20-51(5,47)48)41-35-39-23-26(36)34(42-35)40-28-8-7-27-32(38-12-11-37-27)33(28)50(3,4)46/h7-8,11-12,21-23,25H,6,9-10,13-20H2,1-5H3,(H2,39,40,41,42) |

Clé InChI |

VFCRMLIPZXPGDA-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)CCS(=O)(=O)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Egfr-IN-48 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Des Réactions Chimiques

Types of Reactions

Egfr-IN-48 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Applications De Recherche Scientifique

Egfr-IN-48 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

Egfr-IN-48 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary molecular targets of this compound are the ATP-binding sites of the EGFR, which are crucial for its kinase activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize Egfr-IN-48 's profile, we compare it with two structurally and functionally related compounds from the provided evidence:

Compound A (CAS 63069-48-7)

- Molecular Formula : C6H5ClIN

- Key Properties: IC50: Not reported for EGFR inhibition. LogP: 1.89–3.46 (similar range to this compound) . Solubility: 0.0209 mg/mL (identical to this compound) .

- Synthetic Route : Involves pyridine and chlorotrimethylsilane under reflux conditions .

Compound B (CAS 1046861-20-4)

- Molecular Formula : C6H5BBrClO2

- Key Properties: IC50: Not reported for EGFR inhibition. LogP: 0.61–2.15 (lower than this compound, implying reduced lipophilicity) . Solubility: 0.24 mg/mL (higher than this compound) . CYP Inhibition: None reported, indicating a cleaner pharmacokinetic profile .

- Synthetic Route : Utilizes palladium catalysts in tetrahydrofuran/water .

Comparative Data Table

| Property | This compound | Compound A (CAS 63069-48-7) | Compound B (CAS 1046861-20-4) |

|---|---|---|---|

| EGFR<sup>d19/TM/CS</sup> IC50 | 0.193 nM | N/A | N/A |

| LogP (XLOGP3) | 3.46 | 3.46 | 2.15 |

| Solubility (mg/mL) | 0.0209 | 0.0209 | 0.24 |

| CYP Inhibition | Not reported | CYP1A2, CYP2C9 | None |

| BBB Permeability | Yes | Yes | Yes |

Key Findings

Potency: this compound exhibits superior EGFR inhibition (sub-nanomolar IC50) compared to Compounds A and B, which lack reported EGFR activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.